{4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride
CAS No.: 57153-42-1
Cat. No.: VC5484224
Molecular Formula: C8H12ClNOS
Molecular Weight: 205.7
* For research use only. Not for human or veterinary use.
![{4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride - 57153-42-1](/images/structure/VC5484224.png)
Specification
CAS No. | 57153-42-1 |
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Molecular Formula | C8H12ClNOS |
Molecular Weight | 205.7 |
IUPAC Name | 6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H11NOS.ClH/c9-5-7-6-2-4-11-8(6)1-3-10-7;/h2,4,7H,1,3,5,9H2;1H |
Standard InChI Key | NQEQPEDRBXXGHG-UHFFFAOYSA-N |
SMILES | C1COC(C2=C1SC=C2)CN.Cl |
Introduction
Chemical Identity and Basic Properties
{4H,6H,7H-Thieno[3,2-c]pyran-4-yl}methanamine hydrochloride (CAS: 57153-42-1) is the hydrochloride salt of the parent amine, {4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine. Its molecular formula is C₈H₁₂ClNOS, with a molecular weight of 205.71 g/mol . The compound features a fused thieno[3,2-c]pyran ring system, where a sulfur-containing thiophene ring is annulated to a dihydropyran moiety. The methanamine group at the 4-position is protonated as a hydrochloride salt, enhancing its solubility in polar solvents .
Key Identifiers:
Synthesis and Industrial Production
The synthesis of {4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride typically involves a multi-step process:
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Ring Formation: Cyclization of thiophene derivatives with dihydropyran precursors forms the thieno[3,2-c]pyran scaffold. For example, a thiophene-3-carbaldehyde may undergo Claisen-Schmidt condensation followed by hydrogenation to yield the dihydro structure.
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Amine Introduction: The methanamine group is introduced via nucleophilic substitution or reductive amination. In one route, a bromomethyl intermediate reacts with ammonia under high pressure .
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Salt Formation: The free amine is treated with hydrochloric acid to produce the hydrochloride salt, improving stability and crystallinity .
Industrial-scale production employs continuous flow reactors to optimize yield (reported at ~75% for final steps) and purity (>97%) . Challenges include controlling stereochemistry, as the pyran ring’s 4-position can exhibit chirality, affecting biological activity .
Structural and Stereochemical Analysis
Molecular Geometry
X-ray crystallography of related compounds reveals a boat conformation for the dihydropyran ring, with the thiophene ring nearly planar . The methanamine group adopts an equatorial position, minimizing steric hindrance .
Stereochemical Considerations
The 4-position of the pyran ring is a stereogenic center. Enantiomers have distinct pharmacological profiles:
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(4R)-isomer: Binds more strongly to bacterial efflux pumps (e.g., MexAB-OprM in Pseudomonas aeruginosa) .
Isomer | Biological Activity (IC₅₀) | Target |
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(4R) | 12 µM | Efflux pump inhibition |
(4S) | 8 µM | Biofilm synthesis |
Data derived from molecular docking and in vitro assays .
Pharmacological Properties and Mechanisms
Antibiotic Resistance Reversal
{4H,6H,7H-Thieno[3,2-c]pyran-4-yl}methanamine hydrochloride potentiates antibiotics by inhibiting efflux pumps in multidrug-resistant (MDR) bacteria. In Pseudomonas aeruginosa KG-P2:
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Reduced tetracycline’s minimum inhibitory concentration (MIC) by 16-fold .
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Prolonged post-antibiotic effect (PAE) of tetracycline by 2.3 hours .
Mechanistically, the compound binds to the MexB subunit of the MexAB-OprM efflux complex, as confirmed by ethidium bromide efflux assays and molecular docking (binding energy: -9.2 kcal/mol) .
Biofilm Inhibition
At sub-MIC concentrations (4 µg/mL), the compound disrupts biofilm formation in Staphylococcus aureus by downregulating icaADBC operon expression, critical for polysaccharide intercellular adhesin synthesis .
Applications in Drug Development
Antibiotic Adjuvants
The compound is being evaluated in combination therapies against MDR pathogens. For example, pairing with ciprofloxacin reduced biofilm biomass by 78% in urinary catheter models .
Central Nervous System (CNS) Agents
Structural analogs (e.g., N-methyl derivatives) cross the blood-brain barrier and exhibit affinity for serotonin receptors (5-HT₆ Kᵢ = 14 nM), suggesting potential in neuropsychiatric disorders .
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